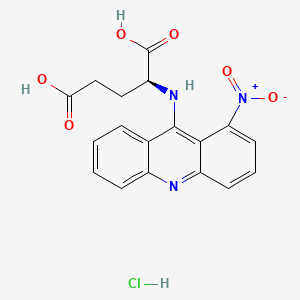![molecular formula C15H8N2O2 B14415169 5H-Pyrido[2,3-b]carbazole-5,11(10H)-dione CAS No. 80757-42-2](/img/structure/B14415169.png)
5H-Pyrido[2,3-b]carbazole-5,11(10H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-Pyrido[2,3-b]carbazole-5,11(10H)-dione is a heterocyclic compound that belongs to the pyridocarbazole family This compound is known for its complex structure, which includes a fused ring system combining pyridine and carbazole units
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrido[2,3-b]carbazole-5,11(10H)-dione typically involves the transformation of precursor compounds through a series of chemical reactions. One common method involves the transformation of 6H-pyrido[3,2-b]indol-5(12H)-ones by alkali and air into the desired pyridocarbazolequinones . Another approach includes the use of 3-amino-1,4-dimethylcarbazole as a key intermediate, which undergoes condensation with ethyl acetoacetate followed by cyclization to form the pyridocarbazole derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing efficient purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5H-Pyrido[2,3-b]carbazole-5,11(10H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions susceptible to electrophilic attack.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various quinone derivatives, reduced forms of the compound, and substituted pyridocarbazole derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5H-Pyrido[2,3-b]carbazole-5,11(10H)-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound is explored for its potential use in materials science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 5H-Pyrido[2,3-b]carbazole-5,11(10H)-dione involves its interaction with molecular targets such as DNA and enzymes. For instance, some derivatives of this compound intercalate with DNA and inhibit topoisomerase II, leading to the disruption of DNA replication and transcription . Other modes of action include kinase inhibition and interaction with transcription factors like p53 .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ellipticine: A well-known pyridocarbazole derivative with potent anticancer properties.
Olivacine: Another pyridocarbazole compound with similar biological activities.
Indolo[2,3-a]carbazoles: A subclass of compounds with diverse biological properties and applications in antitumor therapy.
Uniqueness
5H-Pyrido[2,3-b]carbazole-5,11(10H)-dione is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
80757-42-2 |
|---|---|
Molekularformel |
C15H8N2O2 |
Molekulargewicht |
248.24 g/mol |
IUPAC-Name |
10H-pyrido[2,3-b]carbazole-5,11-dione |
InChI |
InChI=1S/C15H8N2O2/c18-14-9-5-3-7-16-12(9)15(19)13-11(14)8-4-1-2-6-10(8)17-13/h1-7,17H |
InChI-Schlüssel |
HSENFMYZWJTIIN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=O)C4=C(C3=O)C=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


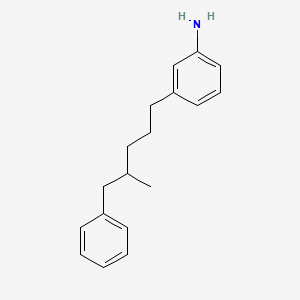
![Ethyl 5-[1-(benzenesulfonyl)-4-oxocyclohex-2-EN-1-YL]pentanoate](/img/structure/B14415089.png)

![2-[(Naphthalen-2-yl)oxy]-5-nitropyridine](/img/structure/B14415113.png)

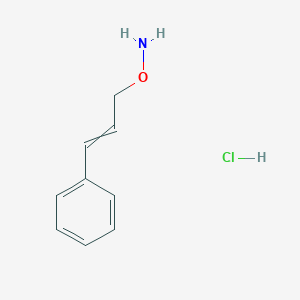


![(9-Methylfuro[2,3-b]indolizin-2-yl)(phenyl)methanone](/img/structure/B14415136.png)
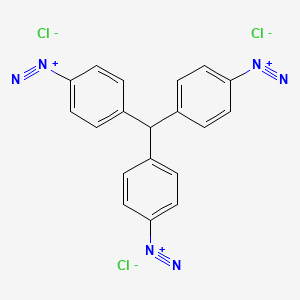
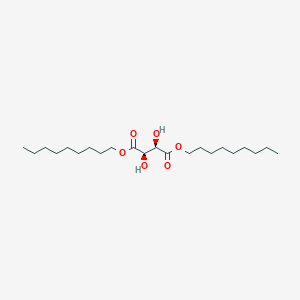

![1-[2-(Acetylsulfanyl)ethyl]-1,4-dimethylpiperidin-1-ium iodide](/img/structure/B14415152.png)
